1-Formyl-4-(4-methoxyphenyl)piperazine
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O2/c1-16-12-4-2-11(3-5-12)14-8-6-13(10-15)7-9-14/h2-5,10H,6-9H2,1H3 |
InChI Key |
DRBJDBYQRDWYSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Antitumor Activity
Substituents at the piperazine nitrogen critically modulate antitumor efficacy. For example:
- 1-(4-Methoxyphenyl)piperazine (14i) : Exhibited low activity (GP > 80%, indicating <20% cancer cell growth inhibition) in 5-phenyl-1,3-thiazole-4-sulfonamides .
- 1-(3-Chlorophenyl)piperazine (14h) : Higher activity (GP < 80%) due to improved steric and electronic interactions with targets .
- 1-(4-Chlorobenzhydryl)piperazine derivatives : Demonstrated cytotoxic effects (IC₅₀ < 10 µM) on liver, breast, and colon cancer cells, highlighting the importance of lipophilic substituents .
Table 1: Antitumor Activity of Selected Piperazine Derivatives
| Compound | Substituent | Activity (GP/IC₅₀) | Reference |
|---|---|---|---|
| 14i | 4-Methoxyphenyl | GP > 80% | |
| 14h | 3-Chlorophenyl | GP < 80% | |
| 5a–g (Chlorobenzhydryl) | 4-Substituted benzoyl | IC₅₀: 2–15 µM |
Antifungal Activity
Piperazine derivatives with 4-methoxyphenyl groups show selective antifungal effects:
MAO Inhibition
Steric hindrance from bulky groups reduces monoamine oxidase (MAO) inhibition:
Serotonin Receptor Antagonism
Substituents on the benzamide moiety dictate potency:
Supramolecular Interactions
1-(4-Methoxyphenyl)piperazine forms stable 1:2 host-guest complexes with cucurbit[8]uril (Q[8]), driven by C–H···O and π-π interactions . Other derivatives (e.g., 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) lack this specificity, underscoring the methoxyphenyl group’s role in supramolecular assembly .
Dopamine Transporter (DAT) Binding
Rigid piperazine analogs show reduced DAT affinity:
- Bridged 3,8-diaza[3.2.1]bicyclooctane derivative (7) : IC₅₀ = 8.0 nM for DAT, with 88-fold selectivity over SERT .
- Homopiperazine derivatives : Lower affinity (IC₅₀ > 100 nM), emphasizing flexibility’s role in binding .
Key Structural Insights
Q & A
Q. What are the common synthetic routes for preparing 1-Formyl-4-(4-methoxyphenyl)piperazine, and how do reaction conditions influence yield?
The synthesis typically involves coupling reactions between benzoic acid derivatives and N-(4-methoxyphenyl)piperazine. A key method uses 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide as a dehydrating agent to facilitate acylation of the piperazine nitrogen . Alternative routes include cyclization of diamine derivatives with sulfonium salts (e.g., in related piperazine compounds) or nucleophilic substitution reactions with halogenated aryl groups . Reaction conditions such as solvent polarity (e.g., DMF vs. toluene), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents significantly impact yield and purity. For example, elevated temperatures may accelerate side reactions like over-acylation, reducing selectivity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : H and C NMR are essential for confirming the presence of the formyl group (δ ~8.0–8.5 ppm for H) and methoxyphenyl substituents (δ ~3.8 ppm for OCH) .
- IR Spectroscopy : Detects carbonyl stretching (~1650–1700 cm) from the formyl group and aromatic C-H vibrations (~3000–3100 cm) .
- HPLC/MS : Validates purity and molecular weight (e.g., ESI-MS m/z ~315 for the protonated ion) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .
Q. How does the formyl group in this compound influence its reactivity and biological activity?
The formyl group enhances electrophilicity, enabling nucleophilic substitutions or condensations for further derivatization. It also modulates electronic effects on the piperazine ring, altering binding affinity to biological targets like serotonin receptors . Compared to non-acylated analogs, the formyl group reduces basicity of the piperazine nitrogen, potentially improving metabolic stability by reducing susceptibility to oxidative dealkylation .
Advanced Research Questions
Q. What experimental strategies are used to investigate the compound’s interaction with neurotransmitter receptors (e.g., 5-HT or dopamine receptors)?
- Radioligand Binding Assays : Competitive binding studies using H-labeled ligands (e.g., H-ketanserin for 5-HT receptors) quantify affinity (K) .
- Functional Assays : Measure intracellular cAMP or Ca flux in transfected HEK293 cells to assess agonism/antagonism .
- Molecular Docking : Computational modeling predicts binding poses in receptor active sites, guided by crystallographic data from related piperazine-receptor complexes .
Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability, metabolic instability). Mitigation strategies include:
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify major metabolites (e.g., demethylation of the methoxyphenyl group) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .
Q. What crystallographic insights explain the compound’s polymorphic behavior or isomerism?
X-ray studies of analogous 1-aroyl-4-(4-methoxyphenyl)piperazines reveal that substituents on the aroyl group dictate hydrogen-bonding patterns. For example, 2-fluoro substitution promotes C–H⋯O interactions, forming chain-like supramolecular assemblies, while bulkier groups (e.g., 2-bromo) induce disorder in crystal lattices . Polymorphism can arise from solvent-dependent packing variations, impacting solubility and dissolution rates .
Q. How can researchers optimize the compound’s metabolic stability without compromising receptor affinity?
- Isosteric Replacement : Substitute the methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl) to reduce oxidative demethylation .
- Deuterium Labeling : Replace labile hydrogens (e.g., on the formyl group) with deuterium to slow CYP450-mediated metabolism .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to identify regions tolerant to chemical changes without losing target engagement .
Q. What analytical methods are recommended for resolving data contradictions in crystallographic vs. solution-state structural studies?
- Variable-Temperature NMR : Detects conformational flexibility in solution that may differ from rigid crystal structures .
- Dynamic Light Scattering (DLS) : Assesses aggregation tendencies in solution, which can mask true molecular interactions .
- Theoretical Calculations : Compare DFT-optimized geometries with crystallographic data to validate observed conformations .
Methodological Best Practices
Q. How should researchers handle hygroscopicity or thermal instability during storage?
Q. What strategies validate the compound’s selectivity across related receptor subtypes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
